ピリジン-4-アルドキシム

概要

説明

Synthesis Analysis

Pyridine-4-aldoxime and related compounds can be synthesized through various chemical processes. A study by Coropceanu et al. (2014) detailed the preparation and structural characterization of mono- and binuclear Zn(II) and Cd(II) acetates with pyridine-4-aldoxime, highlighting its coordination chemistry and luminescent properties when excited by ultraviolet light (Coropceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of pyridine-4-aldoxime complexes has been elucidated through various analytical techniques. Studies have shown that these compounds form complex structures with metals, displaying significant coordination through the Npyridyl atom. X-ray structure determination has been pivotal in understanding the spatial arrangement and bonding modes of these complexes (Coropceanu et al., 2014).

Chemical Reactions and Properties

The chemical behavior of pyridine-4-aldoxime includes its reactivity and interactions with other compounds. Román et al. (1996) conducted a comprehensive study on the electrode reaction of oximes, focusing on the electroreduction of pyridine-4-aldoxime and analyzing its acid-base properties and reduction process in various pH intervals (Román et al., 1996).

Physical Properties Analysis

The physical properties of pyridine-4-aldoxime, such as luminescence, are influenced by its molecular structure and external conditions. The luminescence studies of Zn(II) and Cd(II) acetates with pyridine-4-aldoxime have shown blue luminescence, which is a significant physical property for potential applications in materials science (Coropceanu et al., 2014).

科学的研究の応用

抗菌剤合成

ピリジン-4-アルドキシムは、強力な抗菌剤である第4級アンモニウム塩(QAS)の合成における骨格を形成します。 これらの化合物は、in vitroでの抗菌活性について合成および特性評価されており、特に酵母型真菌や特定の細菌株に対して有望な結果を示しています .

消毒用途

ピリジン-4-アルドキシム系塩の消毒効果が検討されており、微生物の増殖を抑制する効果があることが明らかになっています。 この用途は、医療や衛生目的のための新しい消毒剤の開発において重要です .

カチオン性界面活性剤の特性

ピリジン-4-アルドキシム誘導体は、その構造により、カチオン性界面活性剤として作用することができます。 これらの界面活性剤は、表面張力を低下させ、微生物の細胞膜と相互作用する能力があるため、医薬品や化粧品など、さまざまな産業で応用されています .

抗ウイルス研究

ピリジン-4-アルドキシム誘導体に関する研究では、潜在的な抗ウイルス用途が明らかになっています。 これらの誘導体は、ウイルス活性を阻害する能力について試験されており、抗ウイルス薬開発の新たな道を切り開いています .

膜活性の調節

ピリジン-4-アルドキシム誘導体の両親媒性は、膜活性に関する研究に適しています。 これらは細胞膜の性質を変化させる可能性があり、細胞の透過性と輸送メカニズムの理解において重要です .

細胞毒性研究

ピリジン-4-アルドキシム化合物は、ヒト細胞株に対する細胞毒性効果について評価されています。 この研究は、これらの化合物を組み込む可能性のある新薬や材料の安全性プロファイルを評価するために不可欠です .

分析化学への応用

ピリジン-4-アルドキシム誘導体の分析的特徴付けには、HPLCプロトコルでの使用が含まれ、分析化学において重要な応用となっています。 これにより、さまざまな混合物中のこれらの化合物を正確に同定および定量することができます .

耐性メカニズムの探求

ピリジン-4-アルドキシムの構造改変による抗菌剤耐性対策は、重要な研究分野です。 これらの改変が耐性経路にどのように影響するかを理解することで、病原体の薬剤耐性を克服するための新しい戦略を開発することができます .

作用機序

Target of Action

Pyridine-4-aldoxime, also known as Pralidoxime , primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts by reactivating acetylcholinesterase that has been inactivated by organophosphate pesticides or related compounds . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

The aldoxime-nitrile pathway is a significant route of carbon and nitrogen metabolism in many life forms . This pathway begins with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia . The enzymes involved in this pathway, such as cytochrome P450/CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, and hydroxynitrile lyase, present unprecedented opportunities in biocatalysis and green chemistry .

Pharmacokinetics

It’s known that the compound is used to reactivate cholinesterase, mainly outside of the central nervous system .

Result of Action

The primary result of Pyridine-4-aldoxime’s action is the reactivation of acetylcholinesterase, allowing the enzyme to function normally again . This reactivation helps to remove the accumulated acetylcholine, thereby restoring normal neuromuscular junction function .

Action Environment

It’s known that the compound is used as an antidote to organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates in the environment.

Safety and Hazards

将来の方向性

Recent data indicate that the activity of certain quaternary ammonium salts (QAS), such as Cetylpyridinium chloride (CPC), against resistant bacterial strains is decreasing . A plausible approach to address this issue is to structurally modify the CPC structure by adding other biologically active functional groups . A series of QAS based on pyridine-4-aldoxime were synthesized and tested for antimicrobial activity in vitro . Although several potent antiviral candidates were obtained, these candidates had lower antibacterial activity than CPC and were not toxic to human cell lines . The addition of an oxime group to the pyridine backbone resulted in derivatives with large topological polar surfaces and with unfavorable cLog P values .

特性

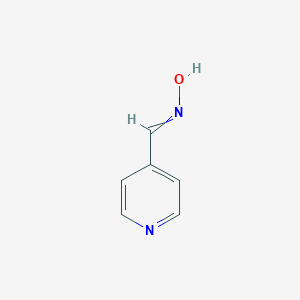

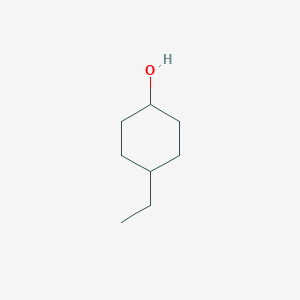

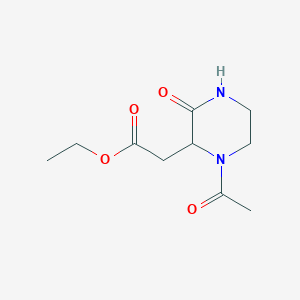

IUPAC Name |

(NE)-N-(pyridin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYLBLSSPQTTHT-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896842 | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

696-54-8 | |

| Record name | Pyridine-4-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-4-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinealdoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)